Tetrafluoropropoxypropionitrile

Description

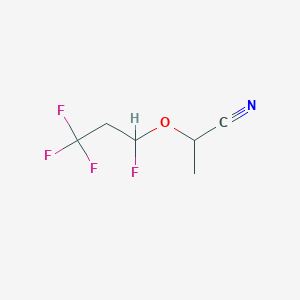

Tetrafluoropropoxypropionitrile is a fluorinated organic compound characterized by a propionitrile backbone (CH₂CH₂CN) substituted with a tetrafluoropropoxy group (O-C₃H₄F₄). The nitrile group (-CN) imparts high polarity and reactivity, while the tetrafluorinated alkoxy chain enhances chemical stability and lipophilicity. The fluorine atoms likely influence its boiling point, solubility, and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C6H7F4NO |

|---|---|

Molecular Weight |

185.12 g/mol |

IUPAC Name |

2-(1,3,3,3-tetrafluoropropoxy)propanenitrile |

InChI |

InChI=1S/C6H7F4NO/c1-4(3-11)12-5(7)2-6(8,9)10/h4-5H,2H2,1H3 |

InChI Key |

DCTXMAXRSMIGNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)OC(CC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrafluoropropoxypropionitrile typically involves the reaction of 2,2,3,3-tetrafluoropropanol with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Tetrafluoropropoxypropionitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide exchange reactions

Major Products Formed

Scientific Research Applications

Tetrafluoropropoxypropionitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of fluorinated polymers and other complex organic molecules.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.

Industry: Utilized in the production of high-performance materials, such as fluorinated coatings and lubricants.

Mechanism of Action

The mechanism by which Tetrafluoropropoxypropionitrile exerts its effects involves interactions with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The fluorinated groups in the compound can enhance its binding affinity to hydrophobic pockets in proteins, thereby modulating their function .

Comparison with Similar Compounds

Functional Group Analysis

Tetrafluoropropoxypropionitrile features a nitrile group and a fluorinated ether. Key comparisons with structurally related compounds include:

(a) Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Functional Groups : Ester (-COO-) and cyclic ether (tetrahydrofurfuryl).

- Molecular Weight : 156.18 g/mol vs. ~171 g/mol (estimated for this compound).

- Fluorination in the alkoxy chain increases thermal stability and resistance to oxidative degradation .

(b) Diisopropylfluorophosphate (CAS 55-91-4)

- Functional Groups : Phosphate ester and fluorine.

- Toxicity : Both compounds contain fluorine, but diisopropylfluorophosphate is a neurotoxin with high acute toxicity, requiring stringent handling protocols. This compound’s toxicity is likely moderate but warrants precautions due to fluorinated byproducts .

Physical and Chemical Properties

Notes:

- Fluorination reduces water solubility but enhances compatibility with fluorinated solvents.

- The nitrile group increases dipole moments compared to esters or phosphates.

Toxicity and Handling

- This compound : Likely exhibits moderate chronic toxicity due to fluorine release upon degradation. Requires ventilation and PPE during handling .

- Tetrahydrofurfuryl Acrylate : Classified as a skin irritant; metabolizes to tetrahydrofurfuryl alcohol, which has low systemic toxicity .

- Hydrofluoric Acid (CAS 7664-39-3) : Extreme acute toxicity (cited in ); underscores the need for caution with fluorine-containing compounds .

Metabolic and Environmental Fate

- This compound : Expected to undergo hydrolysis or cytochrome P450-mediated degradation, releasing fluorinated metabolites. Environmental persistence is probable due to C-F bonds.

- Tetrahydrofurfuryl Acrylate : Rapidly metabolized to tetrahydrofurfuryl alcohol, which is further oxidized to water-soluble derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.